molecular formula C20H27IN2O2 B14504431 Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide CAS No. 63939-04-8

Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide

Cat. No.: B14504431
CAS No.: 63939-04-8
M. Wt: 454.3 g/mol
InChI Key: YHVJDANVGCOMEE-UHFFFAOYSA-M
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Description

Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C20H27IN2O2. This compound is known for its unique structure, which includes a trimethylammonium group and a dibenzylcarbamoyloxyethyl moiety. It is often used in various chemical and biological applications due to its specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide typically involves the reaction of trimethylamine with a suitable dibenzylcarbamoyloxyethyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The iodide salt is then formed by the addition of an iodide source, such as sodium iodide, to the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium salts, while oxidation and reduction can lead to different derivatives of the dibenzylcarbamoyloxyethyl group.

Scientific Research Applications

Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide involves its interaction with biological membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and ion transport. This property is particularly useful in applications such as drug delivery and antimicrobial formulations .

Comparison with Similar Compounds

Similar Compounds

    Ethyltrimethylammonium iodide: Similar in structure but lacks the dibenzylcarbamoyloxyethyl group.

    Tetramethylammonium iodide: Contains four methyl groups attached to the nitrogen atom, differing from the dibenzylcarbamoyloxyethyl moiety.

Uniqueness

The presence of the dibenzylcarbamoyloxyethyl group in Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide imparts unique properties, such as enhanced lipophilicity and specific interactions with biological membranes. These characteristics distinguish it from other quaternary ammonium compounds and make it particularly valuable in specialized applications .

Properties

CAS No.

63939-04-8

Molecular Formula

C20H27IN2O2

Molecular Weight

454.3 g/mol

IUPAC Name

2-(dibenzylcarbamoyloxy)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C20H27N2O2.HI/c1-22(2,3)14-15-24-20(23)21(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H/q+1;/p-1

InChI Key

YHVJDANVGCOMEE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2.[I-]

Origin of Product

United States

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